molecular formula C11H14N4 B2460495 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile CAS No. 1800573-45-8

1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile

Cat. No. B2460495
CAS RN: 1800573-45-8
M. Wt: 202.261
InChI Key: GMNDLZLVFDQKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile, also known as APPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidine family of compounds and is known to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile is through the inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors on the postsynaptic neuron.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine system, this compound has also been shown to inhibit the reuptake of other neurotransmitters, such as norepinephrine and serotonin. This makes this compound a potentially useful tool for studying the role of these neurotransmitters in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using this compound is its potential for toxicity. Like many other compounds that affect the dopamine system, this compound has the potential to cause neurotoxicity if used at high doses or for prolonged periods of time.

Future Directions

There are a number of potential future directions for research on 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile. One area of interest is in the development of new drugs that target the dopamine system. This compound has been shown to be a potent inhibitor of the dopamine transporter, and this could be used as a starting point for the development of new drugs that target this system. Another area of interest is in the study of the role of other neurotransmitters, such as norepinephrine and serotonin, in various neurological disorders. This compound has been shown to have effects on these neurotransmitters as well, and this could be a useful tool for studying their role in these disorders.
In conclusion, this compound is a potent and selective inhibitor of the dopamine transporter that has a wide range of potential applications in scientific research. Its effects on the dopamine system make it a potentially useful tool for studying the role of dopamine in various neurological disorders. However, its potential for toxicity and other limitations must be taken into account when using it in lab experiments. There are a number of potential future directions for research on this compound, including the development of new drugs that target the dopamine system and the study of the role of other neurotransmitters in neurological disorders.

Synthesis Methods

The synthesis of 1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile involves the reaction of 3-cyanopyridine with 1,4-diaminopiperidine in the presence of a suitable solvent and a catalyst. The reaction proceeds through an intermediate stage, which is then converted to the final product through a series of purification steps. The yield of the synthesis process is typically high, and the resulting product is of high purity.

Scientific Research Applications

1-(6-Amino-3-pyridyl)piperidine-4-carbonitrile has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to be a potent inhibitor of the reuptake of dopamine, a neurotransmitter that plays a key role in the regulation of mood, movement, and motivation. This makes this compound a potentially useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-(6-aminopyridin-3-yl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-7-9-3-5-15(6-4-9)10-1-2-11(13)14-8-10/h1-2,8-9H,3-6H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNDLZLVFDQKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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